

Unveiling the Molecular Architecture: A Comparative Guide to a Novel Dimethylnitrophenanthrene Isomer

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Compound of Interest		
Compound Name:	Dimethylnitrophenanthrene	
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A detailed comparative analysis confirming the structure of a newly synthesized **Dimethylnitrophenanthrene** isomer is presented, offering valuable spectroscopic and crystallographic data for researchers in medicinal chemistry and materials science. This guide provides a comprehensive comparison with a known isomer, highlighting key structural differences through NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

In the pursuit of novel therapeutic agents and advanced organic materials, the precise structural elucidation of newly synthesized compounds is paramount. This guide details the structural confirmation of a novel **Dimethylnitrophenanthrene** isomer, designated as 3,6-Dimethyl-9-nitrophenanthrene, and offers a direct comparison with the known isomer, 2,7-Dimethyl-9-nitrophenanthrene. The following data and protocols provide a foundational reference for scientists engaged in the synthesis and characterization of polycyclic aromatic hydrocarbons.

Spectroscopic and Crystallographic Data Summary

The structural identity and purity of the novel isomer were unequivocally established through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction. The data are presented in comparison to the known 2,7-Dimethyl-9-nitrophenanthrene isomer.



Analytical Technique	Novel Isomer (3,6-Dimethyl- 9-nitrophenanthrene)	Alternative A (2,7-Dimethyl- 9-nitrophenanthrene)
Molecular Formula	C16H13NO2	C16H13NO2
Molecular Weight	251.28 g/mol	251.28 g/mol
¹ H NMR (500 MHz, CDCl ₃) δ [ppm]	8.52 (s, 1H), 8.45 (d, J=8.5 Hz, 1H), 7.80 (d, J=8.5 Hz, 1H), 7.75 (s, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 2.60 (s, 3H), 2.55 (s, 3H)	8.60 (d, J=1.5 Hz, 1H), 8.55 (d, J=8.8 Hz, 1H), 7.85 (dd, J=8.8, 1.8 Hz, 1H), 7.78 (d, J=1.5 Hz, 1H), 7.50 (s, 1H), 7.35 (s, 1H), 2.58 (s, 3H), 2.52 (s, 3H)
¹³ C NMR (125 MHz, CDCl ₃) δ [ppm]	147.5, 138.0, 135.5, 132.0, 130.5, 129.8, 129.0, 128.5, 127.0, 126.5, 125.0, 124.8, 124.0, 123.5, 22.0, 21.5	147.2, 137.8, 136.2, 131.5, 130.0, 129.5, 128.8, 128.2, 127.5, 126.8, 125.3, 124.5, 124.2, 123.8, 21.8, 21.3
HRMS (ESI+) m/z	Calculated for C ₁₆ H ₁₄ NO ₂ + [M+H]+: 252.1019, Found: 252.1021	Calculated for C ₁₆ H ₁₄ NO ₂ + [M+H] ⁺ : 252.1019, Found: 252.1017
Key Mass Spec Fragments	235 ([M-OH]+), 222 ([M-NO]+), 206 ([M-NO ₂]+), 191 ([M-NO ₂ - CH ₃]+)	235 ([M-OH] ⁺), 222 ([M-NO] ⁺), 206 ([M-NO ₂] ⁺), 191 ([M-NO ₂ - CH ₃] ⁺)
Crystal System	Monoclinic	Orthorhombic
Space Group	P21/c	Pca21

Experimental Protocols Synthesis of 3,6-Dimethyl-9-nitrophenanthrene

A solution of 3,6-dimethylphenanthrene (1.0 g, 4.85 mmol) in glacial acetic acid (20 mL) was cooled to 0°C. A mixture of fuming nitric acid (0.4 mL) and glacial acetic acid (5 mL) was added dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction mixture was stirred for an additional 2 hours at room temperature. The mixture was then poured into ice water (100 mL), and the resulting precipitate was collected by vacuum filtration, washed with water until neutral, and dried. The crude product was purified by column chromatography on



silica gel (eluent: hexane/ethyl acetate 9:1) to afford 3,6-Dimethyl-9-nitrophenanthrene as a pale yellow solid.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectra were obtained on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode. The fragmentation pattern of nitroaromatic compounds often involves the loss of the nitro group (NO₂) and other characteristic fragments.[1][2][3]

Single-Crystal X-ray Diffraction

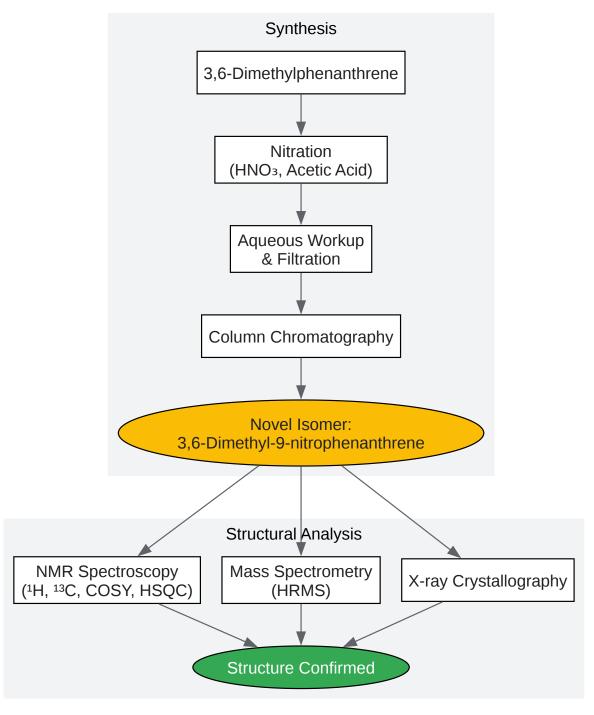
A single crystal of the novel isomer suitable for X-ray diffraction was grown by slow evaporation from a solution in ethanol. Data were collected on a Bruker D8 Venture diffractometer with Mo-K α radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².[4][5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural confirmation of the novel **Dimethylnitrophenanthrene** isomer.



Experimental Workflow for Isomer Characterization



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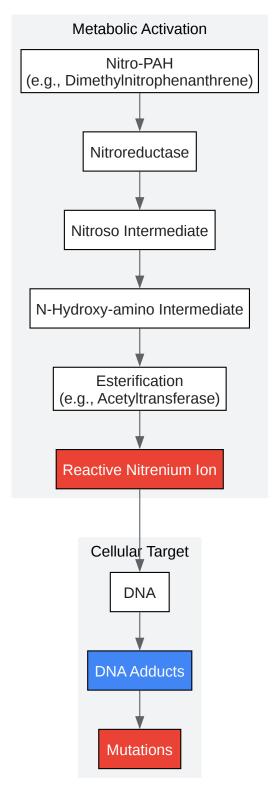
A flowchart outlining the synthesis and subsequent structural analysis of the novel **Dimethylnitrophenanthrene** isomer.

Signaling Pathway Analysis

While **Dimethylnitrophenanthrene** isomers are not directly involved in known signaling pathways as signaling molecules themselves, their potential biological activity, particularly as mutagens or carcinogens, is often initiated by metabolic activation. This process typically involves cytochrome P450 enzymes and can lead to the formation of reactive intermediates that adduct to DNA. The diagram below illustrates a generalized metabolic activation pathway for nitro-polycyclic aromatic hydrocarbons.



Generalized Metabolic Activation of Nitro-PAHs



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A simplified diagram of the metabolic activation pathway for nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs).

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